3-Mercapto-3-methylbutyl formate

Descripción

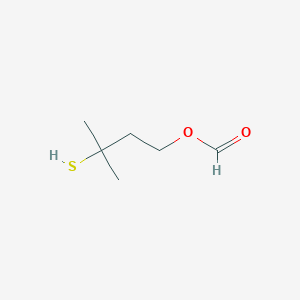

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methyl-3-sulfanylbutyl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAPYUYITKYXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198790 | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

181.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water at 1000 mg/L, white petrolatum 250 g/kg at 20oC, acetone and 95% ethanol at 20oC | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.03 | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

50746-10-6 | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50746-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050746106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-sulfanylbutyl) formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-3-METHYLBUTYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52GQ058752 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercapto-3-methylbutyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Mercapto-3-methylbutyl formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-3-methylbutyl formate is a volatile sulfur-containing organic compound recognized for its potent sensory properties, contributing to the aroma of various foods and beverages, most notably coffee.[1] This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and methods for its analysis. While primarily known as a flavor and fragrance agent, this document also explores the limited available information regarding its biological context. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a carboxylic acid ester characterized by the presence of a thiol group.[2] Its unique structure contributes to its distinct aroma, described as "catty" and "roasty".[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂S | [3] |

| Molecular Weight | 148.22 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 196 °C | [3] |

| Density | 1.030 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.460 - 1.462 at 20 °C | [3] |

| Flash Point | 77.5 °C (171.5 °F) | |

| Solubility | Soluble in organic solvents; low water solubility | [3] |

| Purity | ≥97.5% (GC) | |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic and Analytical Data

| Data Type | Details | Source(s) |

| CAS Number | 50746-10-6 | [2] |

| InChI Key | VTAPYUYITKYXJB-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(S)CCOC=O | [5] |

| GC-MS Data | Available in NIST database | [2][3] |

| ¹H-NMR and ¹³C-NMR | Spectra available for deuterated analog | [1] |

Synthesis of this compound

A detailed synthesis protocol for the deuterated analogue, [²H₆]-3-mercapto-3-methylbutyl formate, has been described and can be adapted for the synthesis of the non-deuterated compound by using acetone instead of [²H₆]-acetone.[1] The multi-step synthesis involves the formation of an intermediate alcohol, followed by bromination, substitution with a thiol group, reduction, and finally formylation.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of [²H₆]-3-mercapto-3-methylbutyl formate.[1]

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutyrate

-

Activate ethyl acetate with lithium bis(trimethylsilyl)amide.

-

Couple the activated ethyl acetate with acetone to form ethyl 3-hydroxy-3-methylbutyrate.

-

Purify the product by distillation under reduced pressure.

Step 2: Synthesis of Ethyl 3-bromo-3-methylbutyrate

-

Brominate the ethyl 3-hydroxy-3-methylbutyrate from the previous step.

Step 3: Synthesis of 3-Mercapto-3-methylbutyric acid

-

Dissolve the ethyl 3-bromo-3-methylbutyrate in absolute ethanol.

-

Add thiourea and heat the mixture in a sealed flask.

-

After cooling, dilute the reaction mixture with water and extract with pentane to remove impurities.

-

Add sodium hydroxide to the aqueous layer and reflux.

-

Acidify the cooled solution with hydrochloric acid and extract the product with diethyl ether.

-

Dry the ethereal solution and remove the solvent to obtain crude 3-mercapto-3-methylbutyric acid.

Step 4: Synthesis of 3-Mercapto-3-methylbutan-1-ol

-

Reduce the carboxylic acid group of 3-mercapto-3-methylbutyric acid using a suitable reducing agent like lithium aluminium hydride.

Step 5: Synthesis of this compound

-

Formylate the 3-mercapto-3-methylbutan-1-ol to yield the final product.

-

Purify the crude product by preparative gas chromatography.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 3-Mercapto-3-methylbutyl formate

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 50746-10-6). The information is curated for professionals in research and development who require precise data for experimental design, formulation, and safety assessments.

Core Physical and Chemical Properties

This compound is a sulfur-containing ester recognized for its significant contribution to the aroma of roasted coffee and its use as a flavoring agent in various food products.[1][2] It is characterized as a colorless to light yellow liquid with low water solubility but is soluble in organic solvents.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound based on available technical data.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂S | [3][5] |

| Molecular Weight | 148.22 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 181.0 °C at 760.00 mm Hg; 196 °C | [3][4][6] |

| Specific Gravity | 1.030 @ 25.00 °C | [6] |

| Refractive Index | 1.460 - 1.472 @ 20.00 °C | [3][5][6] |

| Flash Point | 65.00 °C (149.00 °F) TCC; 77.5 °C (171.5 °F) | [5][6][7] |

| Vapor Pressure | 0.419 mmHg @ 25.00 °C (Estimated) | [6] |

| Solubility | Low water solubility; Soluble in organic solvents | [3] |

| Purity (Assay) | ≥95% - 99% (GC) | [2][3][5] |

Experimental Protocols & Methodologies

Detailed experimental data for the determination of every physical property is not publicly available. However, analytical techniques such as Gas Chromatography (GC) are commonly used to determine the purity (assay) of the substance.[5][7] Furthermore, a detailed synthetic protocol for a deuterated isotopologue, [²H₆]-3-Mercapto-3-methylbutyl formate, provides insight into the chemical synthesis and purification methods applicable to this compound.

Synthesis and Purification Workflow

The synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate serves as a practical example of the chemical processes involved in producing this compound, which can be adapted for the non-deuterated form. The process involves a multi-step chemical transformation starting from deuterated acetone.

The key steps in the synthesis are:

-

Activation and Coupling: Ethyl acetate is activated with lithium bis(trimethylsilyl)amide, allowing it to couple with [²H₆]-acetone. This reaction forms ethyl [²H₆]-3-hydroxy-3-methylbutyrate.

-

Bromination: The hydroxyl group is substituted with bromine to yield ethyl [²H₆]-3-bromo-3-methylbutyrate.

-

Thiolation: The bromo-intermediate is treated with thiourea, followed by hydrolysis, to introduce the thiol group, forming [²H₆]-3-mercapto-3-methylbutyric acid.

-

Reduction and Formylation: The carboxylic acid is reduced to an alcohol using lithium aluminium hydride, and subsequent formylation yields the final product, [²H₆]-3-mercapto-3-methylbutyl formate.[1]

Purification is achieved through distillation under reduced pressure. The identity and purity of the synthesized compounds are confirmed using analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy.[1]

Visualized Experimental Workflow

The following diagram illustrates the synthetic workflow for producing the deuterated isotopologue of this compound, providing a clear visual representation of the experimental process.

Caption: Synthetic pathway for [²H₆]-3-Mercapto-3-methylbutyl formate.

References

- 1. imreblank.ch [imreblank.ch]

- 2. This compound - High Purity Analytical Material at Best Price [nacchemical.com]

- 3. chemicalbull.com [chemicalbull.com]

- 4. This compound | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound analytical standard 50746-10-6 [sigmaaldrich.com]

- 6. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]

- 7. This compound analytical standard 50746-10-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-Mercapto-3-methylbutyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-mercapto-3-methylbutyl formate, a significant compound in flavor and fragrance chemistry, and a potential building block in pharmaceutical drug development. This document details the multi-step synthesis, including reaction mechanisms, detailed experimental protocols, and quantitative data.

Overview of the Synthetic Pathway

The most common and well-documented synthesis of this compound is a five-step process commencing with readily available starting materials: ethyl acetate and acetone. The overall synthetic route involves the formation of a hydroxy ester, followed by bromination, introduction of the thiol group, reduction of the carboxylic acid functionality, and concluding with a formylation step to yield the final product.

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols and Reaction Mechanisms

The following sections provide a step-by-step guide for the synthesis, including detailed experimental procedures and explanations of the underlying reaction mechanisms.

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutyrate

This initial step involves an aldol-type condensation reaction between the enolate of ethyl acetate and acetone. The use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the quantitative formation of the lithium enolate of ethyl acetate, which then reacts with the electrophilic carbonyl carbon of acetone. A Reformatsky reaction using a haloester and zinc is an alternative approach.[1]

Reaction Mechanism:

Caption: Mechanism for the formation of Ethyl 3-hydroxy-3-methylbutyrate.

Experimental Protocol:

A solution of lithium bis(trimethylsilyl)amide (1.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). Ethyl acetate (1.0 eq.) is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation. Acetone (1.2 eq.) is then added, and the reaction is stirred for an additional 2-3 hours at -78 °C. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford ethyl 3-hydroxy-3-methylbutyrate.

| Reactant/Reagent | Molar Eq. | Purity |

| Ethyl Acetate | 1.0 | Anhydrous |

| LiHMDS | 1.1 | 1.0 M in THF |

| Acetone | 1.2 | Anhydrous |

| Product | Theoretical Yield | Reported Yield |

| Ethyl 3-hydroxy-3-methylbutyrate | 1.0 | ~88%[2] |

Step 2: Synthesis of Ethyl 3-bromo-3-methylbutyrate

The tertiary alcohol, ethyl 3-hydroxy-3-methylbutyrate, is converted to the corresponding bromide. Due to the tertiary nature of the alcohol, SN1-type reactions are possible, but to maintain control and avoid potential elimination side products, milder brominating agents are preferred. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is an effective method.[3][4] Alternatively, phosphorus tribromide (PBr3) can be employed.[4]

Reaction Mechanism (Appel Reaction):

Caption: Mechanism of the Appel reaction for the bromination of the tertiary alcohol.

Experimental Protocol (Appel Reaction):

To a solution of ethyl 3-hydroxy-3-methylbutyrate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, a solution of carbon tetrabromide (1.5 eq.) in DCM is added dropwise.[5] The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine oxide, which is then removed by filtration. The filtrate is concentrated and the crude product is purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Eq. | Purity |

| Ethyl 3-hydroxy-3-methylbutyrate | 1.0 | Purified |

| Triphenylphosphine | 1.5 | Reagent Grade |

| Carbon Tetrabromide | 1.5 | Reagent Grade |

| Product | Theoretical Yield | Reported Yield |

| Ethyl 3-bromo-3-methylbutyrate | 1.0 | High |

Step 3: Synthesis of 3-Mercapto-3-methylbutyric acid

The thiol group is introduced by reacting the alkyl bromide with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol. This is a standard and efficient method for the preparation of thiols from alkyl halides.

Reaction Mechanism:

Caption: Mechanism for the formation of 3-Mercapto-3-methylbutyric acid.

Experimental Protocol:

A mixture of ethyl 3-bromo-3-methylbutyrate (1.0 eq.) and thiourea (1.1 eq.) in ethanol is heated at reflux for 12-18 hours.[2] The reaction mixture is then cooled, and a solution of sodium hydroxide (3.0 eq.) in water is added. The mixture is heated at reflux for an additional 4-6 hours to effect hydrolysis of both the isothiouronium salt and the ester. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The aqueous solution is then extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 3-mercapto-3-methylbutyric acid, which can be used in the next step without further purification.

| Reactant/Reagent | Molar Eq. | Purity |

| Ethyl 3-bromo-3-methylbutyrate | 1.0 | Purified |

| Thiourea | 1.1 | Reagent Grade |

| Sodium Hydroxide | 3.0 | Reagent Grade |

| Product | Theoretical Yield | Reported Yield |

| 3-Mercapto-3-methylbutyric acid | 1.0 | ~34% (for deuterated analog)[2] |

Step 4: Synthesis of 3-Mercapto-3-methylbutanol

The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH4).[6]

Reaction Mechanism:

Caption: Mechanism for the reduction of the carboxylic acid to the primary alcohol.

Experimental Protocol:

To a suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of 3-mercapto-3-methylbutyric acid (1.0 eq.) in the same anhydrous solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. After the reaction is complete, it is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with ether. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 3-mercapto-3-methylbutanol.

| Reactant/Reagent | Molar Eq. | Purity |

| 3-Mercapto-3-methylbutyric acid | 1.0 | Crude |

| Lithium Aluminum Hydride | 1.5 - 2.0 | Reagent Grade |

| Product | Theoretical Yield | Reported Yield |

| 3-Mercapto-3-methylbutanol | 1.0 | ~13% (for deuterated analog)[2] |

Step 5: Synthesis of this compound

The final step is the formylation of the primary alcohol, 3-mercapto-3-methylbutanol. A common method for this transformation is the use of a mixed anhydride, such as acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[7]

Reaction Mechanism:

Caption: Mechanism for the formylation of the primary alcohol.

Experimental Protocol:

Acetic anhydride (1.2 eq.) is cooled to 0 °C, and formic acid (1.5 eq.) is added slowly with stirring.[7] The mixture is stirred for 30 minutes at 0 °C to generate acetic formic anhydride in situ. A solution of 3-mercapto-3-methylbutanol (1.0 eq.) in a minimal amount of an inert solvent (e.g., DCM) is then added dropwise to the cold mixed anhydride solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

| Reactant/Reagent | Molar Eq. | Purity |

| 3-Mercapto-3-methylbutanol | 1.0 | Crude/Purified |

| Acetic Anhydride | 1.2 | Reagent Grade |

| Formic Acid | 1.5 | Reagent Grade |

| Product | Theoretical Yield | Reported Yield |

| This compound | 1.0 | Good to High |

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the deuterated analog of this compound. Yields for the non-deuterated synthesis are expected to be in a similar range.

| Step | Product | Reported Yield (%) | Reference |

| 1 | Ethyl [2H6]-3-hydroxy-3-methylbutyrate | 88 | [2] |

| 2 | Ethyl [2H6]-3-bromo-3-methylbutyrate | Not explicitly stated | - |

| 3 | [2H6]-3-Mercapto-3-methylbutyric acid | 34 | [2] |

| 4 | [2H6]-3-Mercapto-3-methylbutanol | 12.6 | [2] |

| 5 | [2H6]-3-Mercapto-3-methylbutyl formate | Not explicitly stated | - |

Conclusion

This technical guide has outlined a robust and reproducible five-step synthesis for this compound. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals working with this compound. The modular nature of the synthesis allows for potential optimization at each step to improve overall yield and purity. Careful execution of the described procedures, with attention to anhydrous conditions where specified, is critical for successful synthesis.

References

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. imreblank.ch [imreblank.ch]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Unveiling the Presence of a Potent Aroma Compound: 3-Mercapto-3-methylbutyl formate in Foods

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Natural Occurrence, Analysis, and Sensory Significance of 3-Mercapto-3-methylbutyl formate.

This technical guide provides a comprehensive overview of the natural occurrence of this compound, a potent sulfur-containing aroma compound, in various food products. With its characteristic "catty" and roasty aroma, this compound plays a significant role in the flavor profile of several consumed goods, most notably coffee and beer. This document delves into the quantitative data available in the scientific literature, details the experimental protocols for its analysis, and visualizes the key processes related to its study.

Quantitative Occurrence of this compound in Foods

The concentration of this compound is a critical factor in its contribution to the overall aroma of a food product. Due to its extremely low odor threshold, even trace amounts can have a significant sensory impact. The following table summarizes the reported concentrations of this compound in various foods.

| Food Matrix | Concentration Range | Reference |

| Highly Roasted Coffee | 0.1 ppm | [1] |

| Roasted Arabica Coffee Brew | Increases with the degree of roasting | [2][3] |

| Coffee Drink (during heat processing) | Concentration drastically decreases | [4] |

| Aged Beers | Up to 1230 ng/L | [5] |

Formation and Sensory Impact

This compound is considered a character impact compound in roasted coffee, contributing to its desirable roasty and sulfurous notes.[6] Its formation in coffee is proposed to occur during the roasting process through the reaction of 3-mercapto-3-methylbutanol with formic acid.[2] In beer, it has been associated with a "ribes, catty" odor and can be considered an off-flavor depending on its concentration and the beer style.[7][8] The sensory relevance of such volatile sulfur compounds is significant due to their very low odor thresholds.[9]

The stability of this compound is influenced by factors such as pH and heat. For instance, in coffee drinks, its concentration decreases significantly during heat processing, with greater stability observed at a lower pH of 5.0 compared to 6.5.[4]

Experimental Protocols for Analysis

The accurate quantification of this compound in complex food matrices requires sophisticated analytical techniques due to its low concentration and volatile nature. A common workflow involves extraction, concentration, and instrumental analysis.

1. Isolation of Volatiles:

-

Method: Steam Distillation under Reduced Pressure.

-

Procedure: A sample of the food product (e.g., 800 g of coffee brew) is distilled at a reduced pressure (e.g., 20 mmHg) and a controlled temperature (e.g., 40 °C).[2][4]

-

Adsorption: The resulting steam distillate (approximately 250 mL) is passed through a column packed with an adsorbent material like Porapak Q to trap the volatile compounds.[2][4]

2. Elution and Concentration:

-

Elution: The adsorbed compounds are eluted from the column using a suitable solvent, such as methylene chloride (100 mL).[2][4]

-

Drying and Concentration: The eluate is dried over anhydrous sodium sulfate. The solvent is then carefully removed and the sample is concentrated, first using a rotary evaporator and then further concentrated to a small volume (e.g., 100 µL) under a stream of nitrogen.[4]

3. Instrumental Analysis:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O).

-

Identification: The identification of this compound is confirmed by comparing its Kovats gas chromatography retention index, mass spectrum, and odor quality with those of a synthetic authentic standard.[3]

-

Quantification: For accurate quantification, a stable isotope dilution assay is often employed, using a labeled internal standard such as [2H6]-3-mercapto-3-methylbutyl formate.[6]

Proposed Formation Pathway

The formation of this compound in roasted coffee is believed to be a result of the esterification of 3-mercapto-3-methylbutanol with formic acid, both of which are present in coffee beans and their concentrations can be influenced by the roasting process.

This technical guide provides a foundational understanding of the natural occurrence and analysis of this compound in foods. Further research is warranted to explore its presence in a wider variety of food products and to fully elucidate the complex chemical pathways leading to its formation. The detailed methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of food science, flavor chemistry, and sensory analysis.

References

- 1. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. imreblank.ch [imreblank.ch]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [diposit.ub.edu]

- 9. imreblank.ch [imreblank.ch]

Spectroscopic Profile of 3-Mercapto-3-methylbutyl formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Mercapto-3-methylbutyl formate (CAS No. 50746-10-6), a key flavor compound found in roasted coffee and various fruits. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for data acquisition, and a proposed fragmentation pathway based on mass spectral evidence.

Chemical Structure and Properties

-

IUPAC Name: (3-methyl-3-sulfanylbutyl) formate[1]

-

Molecular Formula: C₆H₁₂O₂S[2]

-

Molecular Weight: 148.22 g/mol [3]

-

Appearance: Colorless to light yellow liquid[4]

-

Odor: Fruity, tropical, passion fruit-like[5]

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | s | 1H | H-1 (Formate) |

| 4.31 | t | 2H | H-4 (CH₂-O) |

| 1.95 | t | 2H | H-5 (CH₂-C(S)) |

| 1.45 | s | 1H | H-7 (SH) |

| 1.38 | s | 6H | H-8, H-9 (2xCH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 161.2 | C-1 (C=O) |

| 60.8 | C-4 (CH₂-O) |

| 43.5 | C-6 (C(CH₃)₂-S) |

| 39.8 | C-5 (CH₂-C(S)) |

| 29.8 | C-8, C-9 (2xCH₃) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 148 | 5 | [M]⁺ |

| 102 | 100 | [M - H₂S - CH₂]⁺ |

| 87 | 30 | [M - CH₂O - CH₃]⁺ |

| 74 | 40 | [M - C₄H₈S]⁺ |

| 59 | 85 | [C₃H₇S]⁺ |

| 47 | 25 | [CH₂SH]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Experimental Protocols

The spectroscopic data presented were obtained using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AM 360 spectrometer operating at 360 MHz for proton and 90 MHz for carbon nuclei. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Electron impact mass spectra (EI-MS) were generated at 70 eV using a Finnigan MAT MS 8230 mass spectrometer. The instrument was coupled with an OV-1701 capillary column for sample introduction.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron ionization is a complex process. The proposed pathway aims to explain the formation of the major observed fragment ions.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. This compound | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound analytical standard 50746-10-6 [sigmaaldrich.com]

- 4. This compound - High Purity Analytical Material at Best Price [nacchemical.com]

- 5. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]

An In-depth Technical Guide to 3-Mercapto-3-methylbutyl formate (CAS Number 50746-10-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-3-methylbutyl formate is a volatile sulfur-containing organic compound recognized for its potent sensory characteristics. Primarily utilized in the flavor and fragrance industry, this thiol ester contributes significantly to the aroma profiles of various food products, most notably coffee. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its limitedly documented biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic fruity, tropical, and passion fruit-like odor.[1][2] It is a key aroma compound found in roasted coffee and contributes to the fresh and juicy nuances of tropical fruits like guava and grapefruit.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 50746-10-6 | [3][4] |

| Molecular Formula | C₆H₁₂O₂S | [2][3][4] |

| Molecular Weight | 148.22 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Odor | Fruity, tropical, passion fruit-like, catty, roasty | [1][3] |

| Boiling Point | 196 °C at 760 mmHg | [2] |

| Density | 1.030 g/cm³ at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.460 - 1.462 | [7] |

| Flash Point | 77.5 °C (171.5 °F) | [7] |

| Solubility | Soluble in organic solvents; low water solubility | [2] |

| Purity | Typically ≥97.5% (GC) | [7] |

Experimental Protocols

Synthesis

A common synthetic route to this compound involves a multi-step process starting from the formation of the corresponding alcohol, 3-mercapto-3-methyl-1-butanol, followed by esterification. The synthesis of a deuterated analog has been described in the literature and provides a reliable framework for the preparation of the unlabeled compound.

Step 1: Synthesis of 3-Mercapto-3-methyl-1-butanol

The precursor alcohol can be synthesized through various methods. A general approach involves the reaction of a suitable starting material with a source of sulfur.

Step 2: Formylation of 3-Mercapto-3-methyl-1-butanol

The final step is the esterification of the alcohol with formic acid or a reactive derivative.

-

Materials: 3-mercapto-3-methyl-1-butanol, formic acid, acid catalyst (e.g., sulfuric acid), organic solvent (e.g., toluene), drying agent (e.g., anhydrous sodium sulfate).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-mercapto-3-methyl-1-butanol in toluene.

-

Add an excess of formic acid and a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Experimental Workflow for Synthesis

References

A Comprehensive Technical Guide to (3-methyl-3-sulfanylbutyl) formate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical compound 3-Mercapto-3-methylbutyl formate, with a focus on its chemical properties, synthesis, and primary applications. While predominantly used in the flavor and fragrance industry, this guide consolidates the available technical data for a scientific audience.

Nomenclature and Identification

The compound is most commonly known as this compound. However, for clarity and standardization, its IUPAC name is (3-methyl-3-sulfanylbutyl) formate .[1] Key identifiers are summarized in the table below.

| Identifier Type | Value |

| IUPAC Name | (3-methyl-3-sulfanylbutyl) formate[1] |

| CAS Number | 50746-10-6[2] |

| Molecular Formula | C₆H₁₂O₂S[2] |

| Molecular Weight | 148.22 g/mol [3] |

| InChI Key | VTAPYUYITKYXJB-UHFFFAOYSA-N[2] |

| SMILES | CC(C)(S)CCOC=O[3] |

| FEMA Number | 3855[1] |

Physicochemical Properties

(3-methyl-3-sulfanylbutyl) formate is a colorless liquid known for its potent aroma.[1][4] Its physical and chemical properties are critical for its application and handling.

| Property | Value | Source |

| Appearance | Colorless clear liquid | [4] |

| Boiling Point | 181.0 °C (at 760 mm Hg) | [1] |

| Density | 1.03 g/cm³ | [1] |

| Refractive Index | 1.462 - 1.472 (at 20°C) | [1] |

| Flash Point | 77.5 °C | [3] |

| Water Solubility | 1.63 g/L (Predicted) | [5] |

| LogP | 2.01 (Predicted) | [5] |

| Purity (Typical) | ≥97.5% (GC) | [3] |

Synthesis and Characterization

While detailed experimental protocols for the direct synthesis of (3-methyl-3-sulfanylbutyl) formate are not widely published, a comprehensive multi-step synthesis for its deuterated isotopologue, [²H₆]-3-Mercapto-3-methylbutyl formate, has been described. This process is invaluable for understanding the compound's synthesis and is often used for creating internal standards for quantitative analysis.[6]

The synthesis involves a four-step process starting from deuterated acetone, as illustrated in the workflow diagram below. This pathway provides a viable route for producing the unlabeled target compound by using standard acetone.

Caption: Synthetic pathway for [²H₆]-3-Mercapto-3-methylbutyl formate.

The following is a summarized protocol based on the synthesis of the deuterated analog[6]:

-

Synthesis of Ethyl [²H₆]-3-hydroxy-3-methylbutyrate: Ethyl acetate is activated with lithium bis(trimethylsilyl)amide and then coupled with [²H₆]-acetone. The product is purified by distillation under reduced pressure.

-

Synthesis of Ethyl [²H₆]-3-bromo-3-methylbutyrate: The hydroxy intermediate is brominated to yield the corresponding bromo derivative.

-

Synthesis of [²H₆]-3-Mercapto-3-methylbutyric acid: The bromo intermediate is treated with thiourea, followed by hydrolysis to form the mercapto-carboxylic acid.

-

Synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate: The carboxylic acid group is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄), and the resulting alcohol is subsequently formylated to yield the final product.

The identity and purity of (3-methyl-3-sulfanylbutyl) formate and its isotopologues are typically confirmed using a combination of analytical techniques:

-

Gas Chromatography (GC): Used to assess purity and for quantitative analysis.[3]

-

Mass Spectrometry (MS): Provides structural information and confirmation of molecular weight.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Used for detailed structural elucidation of the molecule.[6]

Applications and Relevance

The primary application of (3-methyl-3-sulfanylbutyl) formate is in the flavor and fragrance industry.[7][8] There is currently no available literature suggesting its use in drug development or as a pharmacologically active agent.

This compound is a potent aroma chemical valued for its complex scent profile.[7]

-

Aroma Profile: It possesses a strong fruity, tropical, and passion fruit-like aroma, often with "catty" and "roasty" undertones.[6][7]

-

Applications: It is used in trace amounts to impart or enhance fruity and tropical notes in beverages, confectionery, and savory products.[4][7] It is considered a key flavor component in roasted coffee.[4][6]

Given its identification in foods like coffee, (3-methyl-3-sulfanylbutyl) formate could potentially serve as a biomarker for the consumption of these products.[5] However, further research is needed to validate this application.

Safety and Regulatory Information

(3-methyl-3-sulfanylbutyl) formate is regulated as a flavoring agent by several international bodies.

| Regulatory Body | Status/Designation |

| FDA (U.S. Food and Drug Administration) | Approved as a flavoring agent.[1] |

| FEMA (Flavor and Extract Manufacturers Association) | Generally Recognized as Safe (GRAS); FEMA No. 3855.[1] |

| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | No safety concern at current levels of intake when used as a flavouring agent.[1] |

| GHS Classification | Not classified as hazardous under GHS criteria in the majority of reports.[1] |

Handling: Standard laboratory safety precautions, including the use of protective gloves and eyewear, are recommended during handling.[7] Store in a cool, dry, and well-ventilated area away from light and heat.[7]

Conclusion

(3-methyl-3-sulfanylbutyl) formate is a well-characterized sulfur-containing ester with significant applications in the flavor and fragrance sector. Its synthesis and analytical characterization are well-documented, providing a solid foundation for its use in research and commercial applications. While its role is currently confined to sensory sciences, the detailed chemical data presented here may be of value to scientists across various disciplines, including those in analytical chemistry and food science. There is no current evidence to support a role for this compound in drug development or related fields.

References

- 1. This compound | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (ester) [webbook.nist.gov]

- 3. This compound analytical standard 50746-10-6 [sigmaaldrich.com]

- 4. This compound - High Purity Analytical Material at Best Price [nacchemical.com]

- 5. Showing Compound this compound (FDB015048) - FooDB [foodb.ca]

- 6. imreblank.ch [imreblank.ch]

- 7. This compound | Fruity Aroma Chemical Supplier India [chemicalbull.com]

- 8. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]

The Genesis of a Tropical Signature: A Technical Guide to the Precursors of 3-Mercapto-3-methylbutyl formate in Tropical Fruits

For Immediate Release

This technical guide provides an in-depth exploration of the chemical precursors responsible for the formation of 3-mercapto-3-methylbutyl formate, a key aroma compound contributing to the characteristic scent of many tropical fruits. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are investigating the biogenesis of volatile thiols and their impact on the sensory profiles of natural products.

Introduction

The distinct and captivating aromas of tropical fruits are largely defined by a complex mixture of volatile organic compounds. Among these, sulfur-containing compounds, particularly polyfunctional thiols, play a pivotal role due to their extremely low odor thresholds and unique sensory characteristics. This compound is a potent volatile thiol that imparts desirable notes often described as "catty," "fruity," and "herbal." While the presence of this compound and its close analogue, 3-mercapto-3-methylbutyl acetate, has been confirmed in passion fruit, the non-volatile precursors that give rise to these potent aroma compounds within the fruit matrix have been a subject of ongoing scientific investigation.[1][2]

This guide synthesizes the current understanding of the primary precursors of this compound, which are understood to be non-volatile, sulfur-containing amino acid conjugates. The biosynthesis of this volatile thiol is believed to follow a pathway common to other significant volatile thiols found in nature, originating from glutathione and cysteine conjugates.

The Precursor Landscape: Glutathione and Cysteine Conjugates

The formation of volatile thiols in plants is a defense mechanism involving the detoxification of electrophilic compounds.[3] This process involves the conjugation of these compounds with glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine. This initial conjugate can then be further metabolized to a cysteine (Cys) conjugate. These non-volatile S-conjugates serve as the direct, odorless precursors to the highly aromatic volatile thiols.

The enzymatic release of the volatile thiol from its cysteine conjugate is typically mediated by β-lyase enzymes.[1][2] In the case of this compound, the direct precursor is hypothesized to be an S-cysteine conjugate of 3-mercapto-3-methylbutanol, which is then esterified to the formate.

The general biosynthetic pathway is illustrated below:

Quantitative Data on Thiol Precursors in Fruits

While direct quantitative data for the precursors of this compound in a wide range of tropical fruits remains a developing area of research, extensive studies on analogous thiol precursors in grapes provide valuable insights into the expected concentrations. The following tables summarize the concentrations of S-glutathionylhexan-1-ol (G3MH) and S-cysteinylhexan-1-ol (Cys3MH), the precursors to the well-known tropical aroma compound 3-mercaptohexan-1-ol (3MH), in Sauvignon Blanc grapes. This data serves as a proxy to understand the potential levels of related thiol precursors in tropical fruits.

Table 1: Concentration of S-Glutathionyl-3-mercaptohexan-1-ol (G3MH) in Sauvignon Blanc Grapes

| Cultivar/Region | Concentration (µg/kg of berries) | Reference |

| Sauvignon Blanc (Italy, 2013-2015) | 8 - 16 | [4] |

Table 2: Concentration of S-Cysteinyl-3-mercaptohexan-1-ol (Cys3MH) in Sauvignon Blanc Grapes

| Cultivar/Region | Concentration (µg/kg of berries) | Reference |

| Sauvignon Blanc (Italy, 2013-2015) | 1 - 6 | [4] |

Note: The data presented is for precursors of 3-mercaptohexan-1-ol in grapes and is intended to be illustrative of the concentration ranges that might be expected for precursors of this compound in tropical fruits.

Experimental Protocols for Precursor Analysis

The analysis of thiol precursors in fruit matrices is a multi-step process that requires careful sample preparation and sophisticated analytical techniques to ensure accuracy and sensitivity. The following is a generalized protocol based on methodologies reported in the literature for the analysis of S-cysteine and S-glutathione conjugates.

Sample Preparation and Extraction

-

Homogenization: A known weight of fruit pulp is flash-frozen in liquid nitrogen and ground to a fine powder. This prevents enzymatic degradation of the precursors.

-

Extraction: The powdered sample is extracted with a cold methanol/water solution (e.g., 80:20 v/v) containing a reducing agent such as dithiothreitol (DTT) to prevent oxidation of the thiol groups. The mixture is vortexed and centrifuged.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to remove non-polar interfering compounds. The cartridge is washed with a non-polar solvent, and the aqueous fraction containing the polar precursors is collected.

-

Lyophilization: The collected aqueous fraction is freeze-dried to concentrate the analytes.

UPLC-MS/MS Analysis

The concentrated extract is reconstituted in a suitable solvent and analyzed by Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution program. The mobile phases usually consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target S-conjugates are monitored.

-

Quantification: Quantification is achieved by using a stable isotope-labeled internal standard (e.g., deuterated S-conjugate) and constructing a calibration curve.

The following diagram illustrates a typical experimental workflow for the analysis of thiol precursors:

Conclusion and Future Directions

The presence of this compound is a key contributor to the desirable aroma profiles of many tropical fruits. While the direct precursors have been identified as S-glutathione and S-cysteine conjugates, further research is needed to quantify these specific precursors in a wider variety of tropical fruits. The methodologies outlined in this guide provide a robust framework for such investigations. A deeper understanding of the biosynthesis and accumulation of these precursors will enable the agricultural and food industries to optimize fruit quality and enhance the characteristic flavors of tropical fruit products. Future research should focus on the enzymatic pathways involved in the formation and release of these volatile thiols, as well as the impact of agricultural practices and post-harvest handling on precursor concentrations.

References

- 1. Identification of cysteinylated aroma precursors of certain volatile thiols in passion fruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of intermediates involved in the biosynthetic pathway of 3-mercaptohexan-1-ol conjugates in yellow passion fruit (Passiflora edulis f. flavicarpa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Flavor Profile of 3-Mercapto-3-methylbutyl formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutyl formate is a potent sulfur-containing volatile compound that plays a significant role in the aroma of various food products, most notably coffee.[1] Its complex flavor profile, characterized by a unique combination of fruity, tropical, and savory notes, makes it a molecule of great interest to the flavor and fragrance industry. This technical guide provides an in-depth analysis of the flavor profile of this compound, including its sensory characteristics, quantitative data, and the methodologies used for its evaluation.

Sensory Profile and Quantitative Data

The flavor of this compound is multifaceted, with descriptors ranging from fruity and tropical to catty, herbal, and roasted.[2][3] It is recognized as a character-impact compound in roasted coffee, contributing to its alluring aroma.[1][4] The sensory perception of this compound is highly dependent on its concentration.

Table 1: Sensory Descriptors for this compound

| Descriptor | Associated Nuances | Source(s) |

| Fruity | Tropical, passion fruit-like, grapefruit, black currant, buchu | [2][3][5][6] |

| Savory | Roasted, coffee, meaty, onion | [3][6] |

| Herbal/Green | Herbal, catty | [2] |

Table 2: Quantitative Sensory and Concentration Data for this compound

| Parameter | Value | Matrix | Source(s) |

| Odor Threshold | 2-5 ng/kg | Water | [4] |

| Concentration | 0.1 ppm | Highly Roasted Coffee | [3][7] |

| Usage Levels (Food) | See Table 3 | Various | [8] |

Table 3: Reported Usage Levels of this compound in Food Categories

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products (excluding category 02.0) | 0.03000 | 1.00000 |

| Processed vegetables, nuts & seeds | 0.00010 | 0.00100 |

| Confectionery | 0.00010 | 1.00000 |

| Chewing gum | 0.00100 | 0.10000 |

| Cereals and cereal products | 0.02000 | 1.00000 |

| Bakery wares | 0.00010 | 1.00000 |

| Meat and meat products | 0.10000 | 1.00000 |

| Salts, spices, soups, sauces, salads, protein products, etc. | 0.10000 | 1.00000 |

| Non-alcoholic beverages | 0.00001 | 1.00000 |

| Alcoholic beverages | 0.00001 | 0.08000 |

| Source: European Food Safety Authority (EFSA) as reported by The Good Scents Company[8] |

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[9][10] A detailed protocol for evaluating the aroma profile of a compound like this compound would involve the following steps:

-

Panelist Recruitment and Screening: A panel of 10-15 individuals is recruited and screened for their sensory acuity, including their ability to detect and describe different aroma compounds.[11]

-

Lexicon Development: The panel, through a series of training sessions, develops a consensus vocabulary (lexicon) to describe the aroma attributes of this compound. This would include terms like "fruity," "tropical," "sulfurous," "roasty," and "catty."

-

Training: Panelists are trained on the developed lexicon using reference standards for each attribute to ensure consistent and repeatable evaluations.

-

Sample Evaluation: Samples of this compound, diluted in an appropriate solvent (e.g., dipropylene glycol), are presented to the panelists in a controlled environment (odor-free sensory booths).[11] The presentation order is randomized to minimize bias.[11]

-

Data Collection: Panelists rate the intensity of each aroma attribute on a continuous line scale (e.g., a 15 cm line scale anchored with "low" and "high").[1]

-

Data Analysis: The collected data is statistically analyzed to generate a sensory profile of the compound.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify volatile compounds. A typical protocol for the analysis of this compound in a food matrix like coffee is as follows:

-

Sample Preparation: Volatile compounds are extracted from the sample matrix. A common method is headspace solid-phase microextraction (SPME), where a fiber coated with an adsorbent material is exposed to the headspace of the sample to trap the volatile analytes.[12]

-

Gas Chromatography (GC): The trapped volatiles are desorbed from the SPME fiber in the hot GC inlet and separated on a capillary column. A suitable column for this analysis would be a polar wax column (e.g., Elite Wax).[13]

-

Example GC Temperature Program:

-

Initial temperature: 50 °C for 4 minutes

-

Ramp: 15 °C/min to 230 °C

-

Hold: 3 minutes[14]

-

-

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used for enhanced sensitivity and selectivity.[15]

-

Quantification: Quantification is typically performed using an internal standard, such as a stable isotope-labeled version of the analyte (e.g., [2H6]-3-mercapto-3-methylbutyl formate), to correct for any sample loss during preparation and analysis.[4]

Signaling Pathway and Perception

The perception of thiols like this compound is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[2][5] Recent research has identified specific olfactory receptors in mice (MOR244-3) and humans (OR2T11) that are responsible for detecting sulfur-containing compounds.[3][16][17][18] A key finding is the requirement of a copper ion as a cofactor for the robust activation of these receptors by thiols.[2][16][17][18]

The binding of the odorant-copper complex to the olfactory receptor triggers a conformational change in the receptor, which in turn activates a heterotrimeric G-protein, specifically Gαolf.[5] This initiates a signaling cascade, as depicted in the diagram below.

Caption: Olfactory signaling pathway for thiol perception.

Activated Gαolf stimulates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP then binds to and opens cyclic nucleotide-gated (CNG) channels, allowing an influx of sodium and calcium ions.[5] This influx of positive ions depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed and perceived as a specific odor.[19]

Caption: Experimental workflow for flavor profile characterization.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound this compound (FDB015048) - FooDB [foodb.ca]

- 7. benchchem.com [benchchem.com]

- 8. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]

- 9. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. multimedia.3m.com [multimedia.3m.com]

- 15. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jove.com [jove.com]

An In-depth Technical Guide to the Olfactory Characteristics of 3-Mercapto-3-methylbutyl formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-3-methylbutyl formate is a potent, sulfur-containing volatile organic compound that plays a significant role in the aroma profile of various natural products, most notably roasted coffee. Its extremely low odor threshold makes it a key contributor to the overall sensory perception of foods and beverages in which it is present. This technical guide provides a comprehensive overview of the olfactory characteristics of this compound, including its detailed odor profile, quantitative odor threshold data, experimental protocols for sensory analysis, and the underlying biochemical signaling pathways involved in its perception.

Olfactory Profile

This compound possesses a complex and multifaceted aroma profile. At varying concentrations, it can elicit a range of scent descriptors. The primary olfactory characteristics are summarized as:

-

Fruity and Tropical: It is often described as having a strong, fruity aroma reminiscent of passion fruit, guava, and citrus.[1]

-

Sulfurous and Catty: A characteristic sulfurous note, often described as "catty," is a key feature of its scent profile.

-

Roasted and Savory: In the context of coffee, it contributes to the desirable roasty and savory aroma. Descriptors such as caramellic, roasted coffee, and roasted meat have been used to characterize its scent at certain concentrations.[2]

-

Herbal and Green: Some evaluations also note herbal or green nuances, which add to its complexity.[2][3]

The perception of these different notes is highly dependent on the concentration of the compound and the matrix in which it is present.

Quantitative Odor Threshold Data

The potency of an odorant is quantified by its odor threshold, which is the minimum concentration at which the compound can be detected by the human olfactory system. This compound is known for its exceptionally low odor threshold, indicating its high impact on the overall aroma of a product even at trace concentrations.[1]

| Parameter | Medium | Value | Reference |

| Detection Odor Threshold | Air | 0.0000002 - 0.0000004 mg/m³ | Blank et al. (1992) |

| Recognition Odor Threshold | Water | 2 - 5 ng/kg | Blank & Grosch (1991b, 1992) |

Experimental Protocols for Sensory Analysis

The evaluation of the olfactory characteristics of volatile sulfur compounds like this compound requires specialized sensory analysis techniques. The following are detailed methodologies for two key experimental approaches.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector. This method is instrumental in identifying odor-active compounds in a complex mixture.

Objective: To separate and identify the specific odor-active compounds in a volatile sample and to determine their individual odor characteristics.

Methodology:

-

Sample Preparation: A volatile extract of the sample containing this compound is prepared. Common techniques include solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).

-

Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph (GC). The GC is equipped with a capillary column appropriate for the separation of volatile sulfur compounds (e.g., a polar column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

-

Column Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional GC detector (e.g., a mass spectrometer (MS) or a flame ionization detector (FID)) for chemical identification and quantification. The other stream is directed to a heated sniffing port.

-

Olfactometry (Sniffing): A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port. The panelists record the time at which they detect an odor, describe the character of the odor, and rate its intensity.

-

Data Analysis: The data from the GC detector and the olfactometry analysis are combined. The retention time of an odor event is matched with the retention time of a chemical compound detected by the MS or FID. This allows for the positive identification of the compound responsible for a specific odor.

-

Aroma Extract Dilution Analysis (AEDA): To determine the relative potency of the odorants, AEDA can be performed. The sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still detected is its flavor dilution (FD) factor, which is an indicator of its odor potency.

Sensory Panel Evaluation

A sensory panel, composed of trained and screened individuals, provides a comprehensive and descriptive analysis of the aroma profile of a substance.

Objective: To qualitatively and quantitatively describe the aroma attributes of this compound.

Methodology:

-

Panelist Selection and Training: Panelists are screened for their olfactory acuity and ability to describe scents. They undergo training to familiarize themselves with a standardized lexicon of aroma descriptors and scaling techniques.

-

Sample Preparation and Presentation:

-

Dilution: The this compound is diluted to a concentration above its odor threshold in an odorless solvent (e.g., diethyl ether or mineral oil).

-

Presentation: The diluted sample is presented to the panelists in a controlled and consistent manner, often on a strip of odorless paper or in a glass vial with a PTFE cap.

-

Blinding and Randomization: Samples are coded with random numbers to prevent bias, and the order of presentation is randomized for each panelist.

-

-

Evaluation Environment: The sensory evaluation is conducted in a dedicated sensory analysis laboratory with controlled temperature, humidity, and airflow to minimize environmental odors. Individual booths are used to prevent interaction between panelists.

-

Aroma Profile Analysis: Panelists individually assess the aroma of the sample and rate the intensity of each perceived descriptor on a linear or categorical scale. Descriptors are often generated during initial training sessions with the compound.

-

Data Collection and Statistical Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a comprehensive aroma profile of the compound. Techniques such as analysis of variance (ANOVA) can be used to assess the significance of different aroma attributes.

Visualization of Experimental and Logical Relationships

Experimental Workflow for Sensory Analysis

Caption: Experimental workflow for the sensory analysis of this compound.

Olfactory Signaling Pathway for Thiols

The perception of thiols, such as this compound, is initiated by their interaction with specific olfactory receptors in the nasal epithelium. This process involves a G-protein coupled receptor (GPCR) signaling cascade, with evidence suggesting a crucial role for metal ions, particularly copper, in the binding and activation of the receptor by sulfur-containing compounds.

Caption: Generalized olfactory signaling pathway for thiol compounds.

Conclusion

This compound is a character-impact aroma compound with a complex and potent olfactory profile. Its extremely low odor threshold underscores its importance in the flavor and fragrance industry. Understanding its sensory characteristics through rigorous experimental protocols such as GC-O and sensory panel evaluations is crucial for its effective application. Furthermore, the elucidation of the specific olfactory receptors and the role of cofactors like metal ions in its detection provides valuable insights for researchers in the fields of sensory science and drug development, potentially opening avenues for modulating olfactory perception.

References

The Pivotal Role of 3-Mercapto-3-methylbutyl Formate in Food Aroma: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 3-Mercapto-3-methylbutyl formate, a potent sulfur-containing aroma compound, and its significant contribution to the sensory profile of various food products. Tailored for researchers, scientists, and professionals in the food and beverage industry, this document outlines the compound's sensory properties, occurrence, formation pathways, and analytical methodologies for its detection and quantification.

Introduction

This compound is a volatile thiol ester recognized for its complex and powerful aroma profile. Depending on its concentration and the food matrix, it can impart a range of notes, from fruity and tropical to catty and roasty.[1][2] Its extremely low odor threshold makes it a key impact compound in the overall flavor of several foods, most notably coffee and beer.[3] This guide delves into the scientific principles governing its presence and sensory impact in the food landscape.

Sensory Properties and Occurrence

The sensory perception of this compound is highly dependent on its concentration. At low levels, it can contribute desirable fruity and tropical notes, while at higher concentrations, a "catty" or sulfurous aroma may become more apparent.[1][2] Its roasty character is particularly significant in heat-processed foods.[3]

The presence of this compound has been confirmed in a variety of food products, with concentrations varying significantly based on the raw materials and processing conditions.

Table 1: Quantitative Data for this compound in Food

| Food Product | Concentration Range | Sensory Threshold | Notes |

| Highly Roasted Coffee | 0.1 ppm | Not specified in this matrix | Considered an important ingredient contributing to the roasty aroma.[4] |

| Roasted Coffee | Increases with roasting degree | Not specified in this matrix | The concentration of this compound rises as the roasting process intensifies.[1][5] |

| Beer (Pilot Scale) | Up to 1230 ng/L | 57 ng/L (in beer) | Contributes to the "ribes" (blackcurrant-like) flavor in aged beers.[6] |

| Water | Not applicable | 2-5 ng/kg | Demonstrates the compound's high odor potency.[3] |

Biochemical Formation Pathway

The formation of this compound is primarily understood in the context of thermal processing, such as the roasting of coffee beans, and during fermentation and aging of beverages like beer. The key precursors are 3-methyl-2-buten-1-ol, a source of the carbon skeleton, and a sulfur donor, which react to form the intermediate 3-mercapto-3-methylbutanol. This alcohol then undergoes esterification with formic acid to yield the final aroma compound.

Experimental Protocols

The analysis of this compound in food matrices is challenging due to its low concentrations and high reactivity. The most common and effective methods involve gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). A crucial step in the analytical workflow is the extraction and derivatization of the thiol to enhance its stability and chromatographic behavior.

General Analytical Workflow

A typical experimental protocol involves the following steps:

-

Sample Preparation: Homogenization of the food sample.

-

Extraction: Headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE) are commonly employed to isolate volatile compounds from the sample matrix.

-

Derivatization: In-situ or on-fiber derivatization is often performed to convert the reactive thiol group into a more stable derivative. Common derivatizing agents include pentafluorobenzyl bromide (PFBBr).

-

Gas Chromatography (GC): The derivatized extract is injected into a GC system for separation of the analytes. A capillary column with a suitable stationary phase is used to achieve good resolution.

-

Mass Spectrometry (MS): The separated compounds are detected and identified using a mass spectrometer. For quantification, stable isotope dilution assays (SIDA) using a labeled internal standard, such as [²H₆]-3-mercapto-3-methylbutyl formate, provide the highest accuracy and precision.[3]

Influence of Processing on Formation

Food processing parameters play a critical role in the formation of this compound. Understanding these relationships is key to controlling its concentration and, consequently, the final aroma profile of the product.

In coffee, the degree of roasting is directly correlated with the concentration of this compound. Higher roasting temperatures and longer roasting times lead to an increased formation of this compound, contributing to the characteristic "roasty" notes of dark-roasted coffee.[1][5]

In beer, its formation can be influenced by factors during fermentation and aging. The presence of oxygen during aging has been shown to be a key factor in its development.[6] Furthermore, the pH of the food matrix can affect the stability of this compound, with studies showing it has maximum thermal stability at a pH of 4.0 in aqueous solutions.[1]

Conclusion

This compound is a multifaceted aroma compound with a profound impact on the sensory quality of various foods and beverages. Its formation is intricately linked to specific precursors and processing conditions, particularly thermal treatments and aging. The analytical methodologies for its quantification require precision and specialized techniques due to its low concentration and high reactivity. A thorough understanding of the principles outlined in this guide will empower researchers and industry professionals to better control and leverage the aromatic potential of this key flavor compound.

References

Toxicological Profile of 3-Mercapto-3-methylbutyl formate: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available toxicological data for 3-Mercapto-3-methylbutyl formate (CAS No. 50746-10-6). Despite its application as a flavoring agent, publicly accessible, in-depth toxicological studies with quantitative data are limited. This document summarizes the existing safety information and highlights the notable absence of detailed experimental protocols and quantitative toxicological endpoints.

Summary of Toxicological Information